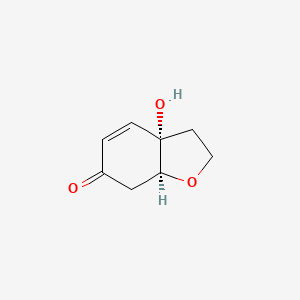
(+)-Rengyolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Rengyolone is a natural product found in Incarvillea arguta, Millingtonia hortensis, and other organisms with data available.
Analyse Des Réactions Chimiques
Nucleophilic Addition Reactions
The enone system undergoes conjugate additions with both intermolecular and intramolecular nucleophiles:
*Rauhut–Currier (RC) reaction acceleration via intramolecular hydrogen bonding
Dimerization Pathways
(+)-Rengyolone demonstrates stereochemical complexity in dimerization processes:
Homochiral Dimerization
-
Product : (±)-Incarviditone (C₁₆H₂₀O₆)
-
Key features :
Heterochiral Dimerization
-
Product : (±)-Incarvilleatone (C₁₆H₁₈O₆)
-
Notable outcomes :
Derivatization Reactions
Functional group modifications enable access to analogs:
Biomimetic Polycyclizations
This compound participates in cascade reactions mimicking biosynthetic pathways:
Example : Reaction with PLP-derived enamine 9 yields incargranine A framework through:
Key limitation : Low reactivity in crossed-dimerizations requires prolonged reaction times (10 days) .
Reaction Optimization Challenges
Despite its synthetic utility, this compound presents challenges:
-
Steric hindrance : C7 carbonyl resists standard olefination methods
-
Racemization risk : Basic conditions promote epimerization at C-4
-
Solvent dependence : THF essential for RC reactions; MeOH causes decomposition
Analytical Characterization Data
Critical spectroscopic markers for reaction monitoring:
| Parameter | This compound | (±)-Incarvilleatone |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 4.24 (dd, J=6,5,1.5 Hz) | δ 5.72 (s, H-12) |
| ¹³C NMR | 207.8 (C=O) | 198.4 (C=O), 170.2 (ester) |
| HRMS | m/z 154.0992 [M]⁺ | m/z 306.1206 [M]⁺ |
This comprehensive analysis demonstrates this compound’s versatility in constructing complex molecular architectures through controlled dimerization and cascade reactions. Its unique reactivity profile continues to inspire biomimetic syntheses of dimeric natural products .
Propriétés
Formule moléculaire |
C8H10O3 |
|---|---|
Poids moléculaire |
154.16 g/mol |
Nom IUPAC |
(3aS,7aS)-3a-hydroxy-2,3,7,7a-tetrahydro-1-benzofuran-6-one |
InChI |
InChI=1S/C8H10O3/c9-6-1-2-8(10)3-4-11-7(8)5-6/h1-2,7,10H,3-5H2/t7-,8+/m0/s1 |
Clé InChI |
HSGPAWIMHOPPDA-JGVFFNPUSA-N |
SMILES |
C1COC2C1(C=CC(=O)C2)O |
SMILES isomérique |
C1CO[C@@H]2[C@]1(C=CC(=O)C2)O |
SMILES canonique |
C1COC2C1(C=CC(=O)C2)O |
Synonymes |
cleroindicin F |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















